Regioselective Vinylogous Oxidation to 14β-Hydroxy Derivative
In a copper‑catalyzed vinylogous aerobic oxidation with air as the terminal oxidant, 3β‑hydroxyandrosta‑5,15‑dien‑17‑one was exclusively oxidized at the 14‑position to give 3β,14β‑dihydroxyandrosta‑5,15‑dien‑17‑one in 55% isolated yield [1]. By contrast, simpler β,γ‑unsaturated esters and ketones in the same study gave variable yields (40–85%), but none required the chemoselectivity between Δ⁵ and Δ¹⁵ unsaturations. The Δ⁵ double bond remains intact under these conditions, a selectivity that cannot be achieved with 3β‑hydroxyandrost‑5‑en‑17‑one (DHEA), which lacks the conjugated dienone to direct oxidation regiospecifically to C‑14.
| Evidence Dimension | Yield of selective 14β‑hydroxylation via vinylogous aerobic oxidation |
|---|---|
| Target Compound Data | 55% isolated yield |
| Comparator Or Baseline | Other β,γ‑unsaturated esters/ketones: 40–85% yield; DHEA: reaction not applicable (lacks Δ¹⁵) |
| Quantified Difference | Target compound is a competent substrate for vinylogous oxidation; DHEA is structurally incapable of this transformation |
| Conditions | Cu(OTf)₂ (10 mol%), TMG (2.0 equiv), air, MeCN, 60 °C, 24 h |
Why This Matters
This demonstrates that the Δ⁵,¹⁵‑dienone system is a functional handle for site‑selective C–H hydroxylation that is absent in the saturated analog DHEA, providing a synthetic route to 14β‑hydroxysteroids not accessible from the common starting material.
- [1] Zhang HJ, Schuppe AW, Pan ST, et al. Copper‑Catalyzed Vinylogous Aerobic Oxidation of Unsaturated Compounds with Air. J Am Chem Soc. 2018;140:5300‑5310. doi:10.1021/jacs.8b01886 View Source
